molecular formula C24H22N4O5S B2658397 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 532973-70-9

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2658397
CAS No.: 532973-70-9
M. Wt: 478.52
InChI Key: HAQAQEANXKMMLT-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core, a thioether-linked furan-2-ylmethylamino acetamide moiety, and a 4-nitrobenzamide terminal group.

Properties

IUPAC Name

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-23(26-14-19-4-3-13-33-19)16-34-22-15-27(21-6-2-1-5-20(21)22)12-11-25-24(30)17-7-9-18(10-8-17)28(31)32/h1-10,13,15H,11-12,14,16H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQAQEANXKMMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of furan-2-ylmethylamine with an appropriate acylating agent to form the amide linkage. This intermediate is then subjected to further reactions to introduce the indole and nitrobenzamide moieties. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency coupling reagents and catalysts, as well as advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce furan carboxylic acids .

Scientific Research Applications

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analog: N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)
  • Key Similarities :
    • Both compounds share an indole-3-yl group and an acetamide backbone.
    • The benzamide/fluorobenzyl group in TCS 1105 parallels the nitrobenzamide group in the target compound, though fluorine (electron-withdrawing) and nitro (stronger electron-withdrawing) substituents differ in electronic effects .
  • The nitro group in the target compound may enhance binding affinity in similar targets due to increased polarity and hydrogen-bonding capacity .
2.2. Structural Analog: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Key Similarities: Both compounds incorporate a furan moiety (furan-2-carboxamide vs. furan-2-ylmethylamino). Thiazole and thioether groups in the analogs differ in heterocyclic stability; thioethers (target compound) may offer greater conformational flexibility compared to thiazoles .
  • Physicochemical Properties :
    • Molecular weight: 371.4 g/mol (analog) vs. estimated ~480–500 g/mol (target compound). The nitro group and extended alkyl chain in the target may reduce solubility compared to the thiazole-containing analog .
2.3. Structural Analog: 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide (CAS 852367-53-4)
  • Key Similarities :
    • Both feature an indole-3-yl-oxoacetamide core.
    • The 4-phenylbutan-2-yl substituent (analog) vs. ethyl-nitrobenzamide (target) highlights divergent lipophilicity profiles. The nitro group may confer higher metabolic stability compared to the phenylbutan-2-yl group .
2.4. Structural Analog: N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide
  • Key Differences: The analog replaces the thioether with a thiosemicarbazone group, which is known for metal chelation (e.g., antiviral or anticancer activity). The target’s thioether linkage may reduce metal-binding capacity but improve hydrolytic stability . Crystal structure data for the analog (Acta Cryst., 2012) suggest planar indole-thiosemicarbazone geometry, whereas the target’s thioether and nitrobenzamide groups may introduce steric hindrance .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s thioether and nitro groups may require optimized coupling strategies, such as CuI-catalyzed click chemistry (as seen in ) or nucleophilic aromatic substitution .
  • Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 3 2 furan 2 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 4 nitrobenzamide \text{N 2 3 2 furan 2 ylmethyl amino 2 oxoethyl thio 1H indol 1 yl ethyl 4 nitrobenzamide }

Molecular Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 366.43 g/mol

The biological activity of this compound appears to be multifaceted, involving several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells, with IC₅₀ values suggesting potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been tested against several bacterial strains, demonstrating inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

  • The presence of the furan ring is essential for enhancing the lipophilicity and cellular uptake.
  • The thioether linkage contributes to improved stability and bioavailability.
  • Substituents on the indole ring significantly influence cytotoxicity; electron-withdrawing groups tend to enhance activity .

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) evaluated a series of thiazole derivatives related to our compound's structure, revealing that modifications at specific positions led to enhanced cytotoxicity against A549 and NIH/3T3 cell lines. The findings emphasized the importance of substituent positioning on the indole moiety for maximizing anticancer efficacy.

CompoundIC₅₀ (µM)Cell Line
N-(2-(3-(Thiazole derivative))1.55A549
N-(2-(3-(Indole derivative))0.98MCF7

Case Study 2: Antimicrobial Testing

In another investigation, derivatives similar to this compound were tested for antibacterial activity using the agar disc-diffusion method against E. coli and S. aureus.

CompoundZone of Inhibition (mm)Bacterial Strain
Derivative A15E. coli
Derivative B20S. aureus

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide?

Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with functionalization of the indole core. For example, and describe analogous benzamide derivatives synthesized via refluxing intermediates (e.g., aniline or 3-nitroaniline) with hydrazide precursors at 100°C for 4 hours under reflux conditions . Key steps include:

  • Thioether linkage formation : Reacting thiol-containing intermediates with halogenated counterparts (e.g., bromoethyl derivatives).
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-2-ylmethylamine moiety to the indole-thioethyl backbone.
  • Recrystallization : Purification with methanol or ethanol to isolate the final product.
    Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl) and solvent polarity (e.g., DMF for solubility) can improve yields beyond 60% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve signals for the indole NH (~10–12 ppm), nitrobenzamide aromatic protons (~7–8 ppm), and furan methylene groups (~4.5 ppm) .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) with <2 ppm error .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Purity Validation : Use HPLC (≥95% purity) to exclude degradants or byproducts .
  • Dose-Response Studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to confirm IC50/EC50 trends .
  • Target-Specific Assays : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
    Example: A 2022 study on analogous compounds found discrepancies in antimicrobial activity due to solvent (DMSO vs. saline) effects on bioavailability .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) of the nitrobenzamide moiety?

Methodological Answer:

  • Docking Simulations : Map nitrobenzamide interactions with target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Nitro Group Modifications : Synthesize derivatives with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess electronic effects on activity .
  • Crystallography : Resolve X-ray structures (e.g., ) to identify hydrogen bonds between the nitro group and active-site residues .
    Example: A 2012 crystal structure of a related indole-thiosemicarbazone revealed critical hydrogen bonding at the 3-nitro position .

Q. How can researchers troubleshoot low yields during the thioether linkage formation?

Methodological Answer: Common issues and solutions:

  • Side Reactions : Use inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates .
  • Catalyst Optimization : Employ CuI (5 mol%) or TEA to accelerate nucleophilic substitution .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of sulfur atoms .
    Example: A 2015 study improved thioether yields from 40% to 72% by switching from THF to DMSO .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting melting points or spectral data across studies?

Methodological Answer:

  • Polymorphism Screening : Perform DSC/TGA to detect crystalline vs. amorphous forms, which alter melting points .
  • Deuteration Effects : Confirm solvent deuteration in NMR (e.g., DMSO-d6 vs. CDCl3) to explain chemical shift variations .
  • Batch Reproducibility : Replicate synthesis ≥3 times to assess consistency .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Tukey’s Test : Compare means across concentrations (p <0.05 threshold) .
  • QC Metrics : Include Z’-factor >0.5 to validate assay robustness .

Advanced Structural Elucidation

Q. How can X-ray crystallography address uncertainties in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation (e.g., methanol/water mixtures) to obtain diffraction-quality crystals .
  • Data Collection : Resolve structures at ≤1.0 Å resolution to assign absolute configurations .
  • Software Tools : Refine coordinates with SHELXL and validate with PLATON .
    Example: A 2012 study resolved the Z-configuration of a thiosemicarbazone derivative via X-ray .

Safety and Handling

Q. What precautions are necessary when handling the nitrobenzamide group?

Methodological Answer:

  • Explosivity Risk : Avoid grinding dry nitro compounds; store in humidified desiccators .
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis .

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